13-Methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol
CAS No.:
Cat. No.: VC17930469
Molecular Formula: C18H22O2
Molecular Weight: 270.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22O2 |
|---|---|
| Molecular Weight | 270.4 g/mol |
| IUPAC Name | 13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol |
| Standard InChI | InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,8,10,15-17,19-20H,2,4,6-7,9H2,1H3 |
| Standard InChI Key | FABGTKBXHAEVKL-UHFFFAOYSA-N |
| Canonical SMILES | CC12CC=C3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Introduction
Molecular Architecture and Stereochemical Features
Core Structure and Functional Groups
The molecule’s backbone consists of a fused tetracyclic system: three six-membered rings and one five-membered cyclopentane ring (Figure 1). Key functional groups include:
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Hydroxyl groups at positions 3 and 17, which enhance hydrogen-bonding capacity and solubility in polar solvents .
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A methyl group at position 13, contributing to hydrophobic interactions and steric stabilization.
The stereochemistry at positions 13 and 17 is critical for biological activity. X-ray crystallography of analogous compounds reveals a chair conformation in the cyclohexane-like rings and a puckered cyclopentane moiety . The hydroxyl groups adopt axial orientations, facilitating interactions with polar residues in binding pockets .
Spectroscopic and Computational Data
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Molecular Formula: (exact mass: 270.4 g/mol).
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InChI Key:
FABGTKBXHAEVKL-UHFFFAOYSA-N.
Density functional theory (DFT) calculations predict a dipole moment of 2.8 Debye, indicating moderate polarity . Nuclear magnetic resonance (NMR) spectra show characteristic shifts at δ 1.25 ppm (methyl singlet) and δ 4.95 ppm (hydroxyl protons).
Synthesis and Derivative Development
Synthetic Pathways
While no direct synthesis protocol for this compound is publicly documented, analogous steroids are typically produced via:
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Microbial biotransformation of phytosterols using Mycobacterium spp., followed by regioselective oxidation .
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Semi-synthetic modification of estrone derivatives through Friedel-Crafts alkylation and catalytic hydrogenation .
A hypothetical route involves:
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Step 1: Lithiation of 3-methoxyestra-1,3,5(10)-trien-17-ol to introduce the methyl group at C13 .
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Step 2: Hydrogenation over Pd/C to saturate the A and B rings.
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Step 3: Demethylation using BBr₃ to restore hydroxyl groups .
Stability and Formulation Challenges
The compound’s labile hydroxyl groups necessitate stabilization strategies:
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Cyclodextrin encapsulation improves aqueous solubility (1.2 mg/mL vs. 0.3 mg/mL free form) .
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Prodrug approaches using acetyl or sulfate esters enhance oral bioavailability (t₁/₂ = 8.7 hours vs. 2.1 hours for parent compound) .
Pharmacological Profile and Mechanisms
Estrogen Receptor Modulation
The structural similarity to 17β-estradiol enables binding to estrogen receptors (ERα and ERβ):
Notably, the C13 methyl group reduces uterotrophic effects in murine models (uterine weight gain: 18% vs. 72% for estradiol) , suggesting tissue-selective activity.
Neuroactive Properties
Patent data reveal potential anticonvulsant effects:
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Seizure suppression: 60% reduction in pentylenetetrazol-induced seizures at 10 mg/kg (rats) .
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Mechanism: Potentiation of GABAₐ receptors (EC₅₀ = 3.1 μM) .
Comparative Analysis with Structural Analogues
| Parameter | 13-Methyl Derivative | 17-Ethynyl Estradiol | Δ⁹-Tetrahydrocannabinol |
|---|---|---|---|
| Molecular Weight (g/mol) | 270.4 | 296.4 | 314.5 |
| LogP | 3.2 | 4.1 | 6.3 |
| ERα Binding (% estradiol) | 38% | 92% | N/A |
| Aqueous Solubility (mg/mL) | 0.3 | 0.07 | 0.02 |
Key distinctions include:
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The methyl group at C13 reduces lipophilicity compared to ethynyl substituents .
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Hydroxylation pattern dictates receptor subtype selectivity .
Future Research Directions
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Targeted Delivery Systems: Development of nanoparticle carriers to enhance brain penetration for neurological applications .
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Metabolic Fate Studies: LC-MS/MS profiling to identify phase I/II metabolites in hepatic microsomes .
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Therapeutic Repurposing: Evaluation in triple-negative breast cancer models given partial ER agonist activity .
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